

An In-depth Technical Guide to 2-Bromo-1,1-dimethylcyclopentane

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Compound of Interest

Compound Name:	2-Bromo-1,1-dimethylcyclopentane
Cat. No.:	B1380141

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CAS Number: 22228-38-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1,1-dimethylcyclopentane**, a halogenated cycloalkane of interest in synthetic organic chemistry. This document details its physicochemical properties, spectral data, synthesis, and reactivity. The information is intended to support researchers and professionals in its application as a chemical intermediate.

Physicochemical and Spectral Data

The properties of **2-Bromo-1,1-dimethylcyclopentane** are summarized in the tables below, providing a quick reference for laboratory use.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ Br	--INVALID-LINK--
Molecular Weight	177.08 g/mol	--INVALID-LINK--
IUPAC Name	2-bromo-1,1-dimethylcyclopentane	--INVALID-LINK--
Canonical SMILES	CC1(CCCC1Br)C	--INVALID-LINK--
InChI Key	YWAZLGZDMIGDHZ-UHFFFAOYSA-N	--INVALID-LINK--
CAS Number	22228-38-2	--INVALID-LINK--
XLogP3-AA (Predicted)	3.1	--INVALID-LINK--
Topological Polar Surface Area	0 Å ²	--INVALID-LINK--
Heavy Atom Count	8	--INVALID-LINK--
Complexity	86.4	--INVALID-LINK--

Table 2: Spectroscopic Data

Spectrum Type	Key Features
Infrared (IR) Spectrum	Characteristic peaks for C-H stretching and bending, and a C-Br stretching frequency.
¹ H NMR Spectrum	Signals corresponding to the methyl protons, the methine proton adjacent to the bromine, and the methylene protons of the cyclopentane ring.
¹³ C NMR Spectrum	Resonances for the quaternary carbon, the carbon bearing the bromine, the methyl carbons, and the methylene carbons of the ring.
Mass Spectrometry (GC-MS)	A molecular ion peak and characteristic fragmentation patterns including the loss of a bromine atom and alkyl fragments.

Synthesis and Purification: Experimental Protocols

The primary route for the synthesis of **2-Bromo-1,1-dimethylcyclopentane** is the free-radical bromination of 1,1-dimethylcyclopentane.

Synthesis of 1,1-Dimethylcyclopentane (Precursor)

A detailed protocol for the synthesis of the precursor, 1,1-dimethylcyclopentane, is outlined below.

Reaction: Cyclization of 2-methyl-5-hexen-2-ol via acid catalysis.

Materials:

- 2-methyl-5-hexen-2-ol
- Concentrated Sulfuric Acid (H_2SO_4)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Diethyl ether
- Saturated Sodium Bicarbonate solution (NaHCO_3)
- Deionized water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-methyl-5-hexen-2-ol.
- Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Gently heat the mixture to reflux for 1-2 hours.

- Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ice-cold water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with deionized water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation to obtain pure 1,1-dimethylcyclopentane.

Bromination of 1,1-Dimethylcyclopentane

Reaction: Free-radical bromination of 1,1-dimethylcyclopentane.

Materials:

- 1,1-Dimethylcyclopentane
- N-Bromosuccinimide (NBS)
- AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
- Carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a light source (e.g., a 250W sunlamp), dissolve 1,1-dimethylcyclopentane in carbon tetrachloride.
- Add N-Bromosuccinimide and a catalytic amount of AIBN or benzoyl peroxide.
- Heat the mixture to reflux while irradiating with the sunlamp to initiate the reaction.

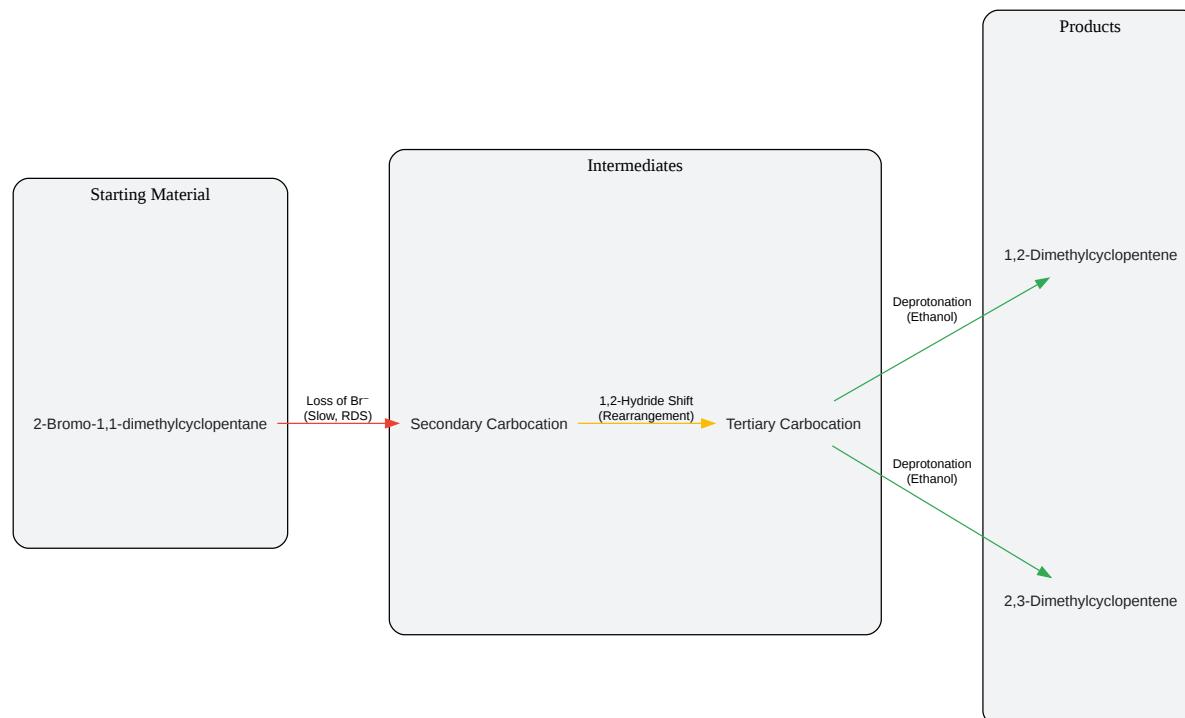
- Monitor the reaction progress by GC-MS or TLC. The reaction is complete when the solid succinimide floats on top of the solvent.
- Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
- Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and remove the solvent by rotary evaporation.
- Purify the crude product by fractional distillation under reduced pressure to yield **2-Bromo-1,1-dimethylcyclopentane**.

Chemical Reactivity and Mechanisms

2-Bromo-1,1-dimethylcyclopentane, as a secondary alkyl halide, undergoes both substitution (S_N1) and elimination (E1) reactions, often in competition. The reaction pathway is influenced by the nature of the nucleophile/base and the reaction conditions.

E1 Elimination Reaction

When heated in the presence of a weak base and a polar protic solvent like ethanol, **2-Bromo-1,1-dimethylcyclopentane** primarily undergoes an E1 elimination to form alkenes. The reaction proceeds through a carbocation intermediate.

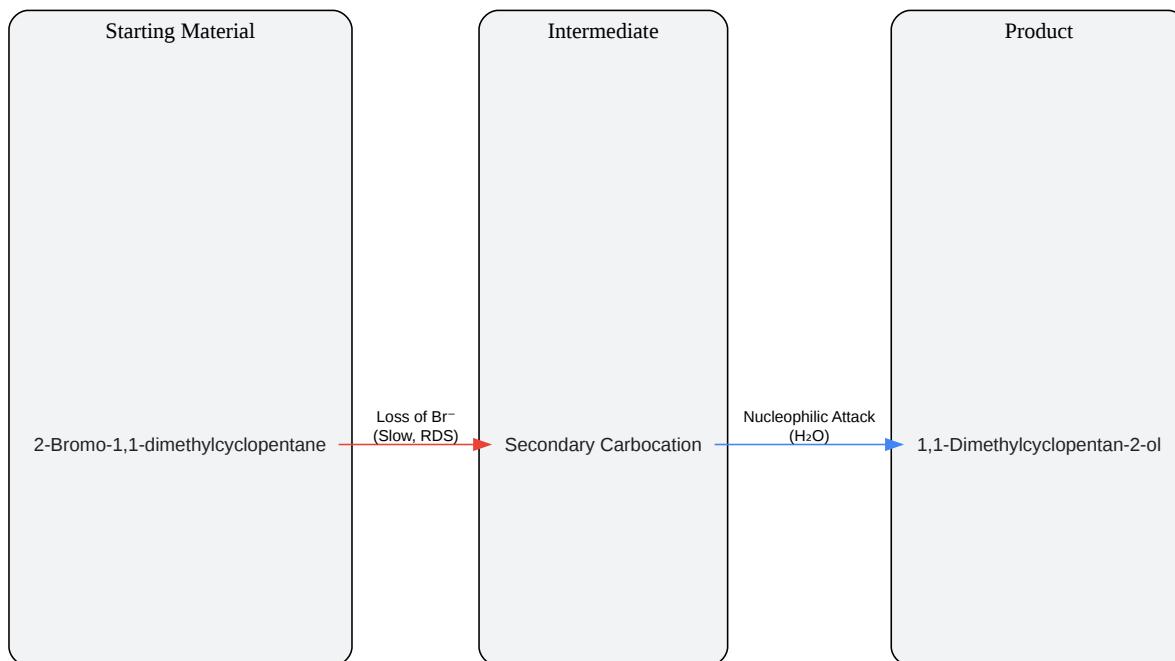


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Caption: E1 Elimination Mechanism of **2-Bromo-1,1-dimethylcyclopentane**.

S_n1 Substitution Reaction

In the presence of a weak nucleophile and a polar protic solvent, such as water or methanol, without strong heating, **2-Bromo-1,1-dimethylcyclopentane** can undergo an S_n1 substitution reaction. This reaction also proceeds through a carbocation intermediate, which can be attacked by the nucleophile.



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Caption: S_N1 Substitution Mechanism with Water.

Applications in Organic Synthesis

Due to its reactive nature, **2-Bromo-1,1-dimethylcyclopentane** serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to form a carbocation allows for the introduction of various functional groups and the construction of different carbon skeletons.

Potential Synthetic Transformations:

- **Alkene Synthesis:** As demonstrated in the $E1$ reaction, it is a precursor to various dimethylcyclopentene isomers.

- Alcohol and Ether Synthesis: Through S_N1 reactions, it can be converted to the corresponding alcohols or ethers by solvolysis in water or an alcohol, respectively.
- Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, which is a powerful tool for carbon-carbon bond formation.
- Substitution with other Nucleophiles: A variety of nucleophiles can be introduced at the C2 position via S_N1 or S_N2 type reactions, depending on the reaction conditions and the nucleophile's strength.

While direct applications in drug development are not extensively documented, the substituted cyclopentane motif is present in various biologically active molecules. Therefore, **2-Bromo-1,1-dimethylcyclopentane** represents a potential building block for the synthesis of novel pharmaceutical candidates.

Safety and Handling

2-Bromo-1,1-dimethylcyclopentane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.^[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is classified as a flammable liquid (Category 3).^[1]

Conclusion

2-Bromo-1,1-dimethylcyclopentane is a versatile reagent in organic synthesis. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the laboratory. This guide provides a foundational resource for researchers and professionals working with this compound, enabling them to explore its potential in the development of new chemical entities.

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References

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